molecular formula C11H13ClF3NO2 B6177513 methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride CAS No. 2551115-52-5

methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride

Cat. No. B6177513
M. Wt: 283.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride (M2ATMPAH) is a synthetic, small-molecule drug that is being studied for its potential therapeutic applications. M2ATMPAH is a member of a class of compounds known as “amphiphilic” molecules, which have both hydrophilic and lipophilic properties. This unique combination of properties makes M2ATMPAH an attractive candidate for a variety of therapeutic applications, including the treatment of cancer and other diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride involves the reaction of 4-methyl-3-(trifluoromethyl)benzaldehyde with glycine methyl ester followed by hydrochloric acid treatment to obtain the final product.

Starting Materials
4-methyl-3-(trifluoromethyl)benzaldehyde, glycine methyl ester, hydrochloric acid

Reaction
Step 1: 4-methyl-3-(trifluoromethyl)benzaldehyde is reacted with glycine methyl ester in the presence of a base such as sodium hydroxide to form methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate., Step 2: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate.

Scientific Research Applications

Methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride has been studied extensively for its potential therapeutic applications. In particular, it has been studied for its potential uses in cancer therapy. In preclinical studies, methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride has been shown to have anti-tumor activity, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride has been studied for its potential applications in the treatment of other diseases, such as Alzheimer’s disease, Parkinson’s disease, and inflammatory diseases.

Mechanism Of Action

The exact mechanism of action of methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride is still being studied, but it is believed to involve multiple pathways. It is thought that methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride can interact with proteins in the cell membrane, which can lead to changes in the cell’s metabolism and the activation of certain signaling pathways. In addition, methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride has been shown to interact with certain enzymes, which can lead to changes in the cell’s gene expression and the production of certain proteins.

Biochemical And Physiological Effects

Methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride has been shown to have a variety of biochemical and physiological effects. In preclinical studies, methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride has been shown to have anti-tumor activity, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have an effect on the immune system, as well as the regulation of certain hormones.

Advantages And Limitations For Lab Experiments

Methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, and its synthesis can be scaled up for larger experiments. In addition, methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride has a high solubility in aqueous solutions, making it easy to work with. However, methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride also has some limitations. For example, it is not very stable in acidic or basic solutions, and it is not very soluble in organic solvents.

Future Directions

Future research on methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride could focus on its potential therapeutic applications. In particular, further studies could be conducted to explore its potential uses in cancer therapy and other diseases. In addition, further research could be conducted to better understand the mechanism of action of methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride and its biochemical and physiological effects. Finally, further research could be conducted to explore the potential advantages and limitations of methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride for use in laboratory experiments.

properties

CAS RN

2551115-52-5

Product Name

methyl 2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetate hydrochloride

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.7

Purity

95

Origin of Product

United States

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